Cyclopentyl (2-bromophenyl)methanol
Description
Properties
IUPAC Name |
(2-bromophenyl)-cyclopentylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJBVYDOFBWHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
In anhydrous diethyl ether, cyclopentylmagnesium bromide (1.2 equiv) is added dropwise to 2-bromobenzaldehyde (1.0 equiv) at 0°C under nitrogen. The mixture is stirred for 4–6 hours, gradually warming to room temperature. Quenching with saturated ammonium chloride solution arrests the reaction, followed by extraction with diethyl ether (3 × 30 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 10:1) yields the product as a colorless liquid.
Key Parameters:
-
Solvent : Diethyl ether or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
Reduction of Ketone Precursors
A two-step approach involving Friedel-Crafts acylation followed by ketone reduction provides an alternative pathway.
Step 1: Friedel-Crafts Acylation
2-Bromobenzoyl chloride (1.1 equiv) reacts with cyclopentane in the presence of anhydrous aluminum chloride (1.5 equiv) in dichloromethane at 0°C. After 2 hours, the mixture is poured onto ice-water, and the organic layer is separated, dried, and concentrated. Cyclopentyl (2-bromophenyl)ketone is isolated in 70–75% yield.
Step 2: Sodium Borohydride Reduction
The ketone intermediate (1.0 equiv) is dissolved in methanol and cooled to 0°C. Sodium borohydride (2.0 equiv) is added portionwise, and the reaction is stirred for 1 hour. After quenching with water, extraction with ethyl acetate (3 × 20 mL) and purification via flash chromatography (hexane/ethyl acetate, 5:1) affords the target alcohol in 85–90% yield.
Optimization Insights:
Catalytic Hydrogenation of α,β-Unsaturated Ketones
Hydrogenation of α,β-unsaturated ketones offers a stereoselective route. Cyclopentyl (2-bromophenyl)propenone is hydrogenated at 50 psi H₂ using palladium on carbon (5% w/w) in ethanol. After 12 hours, filtration and solvent removal yield the saturated alcohol with >95% stereochemical purity.
Advantages:
-
Stereocontrol : High diastereoselectivity (dr > 20:1)
Enzymatic Resolution for Enantiopure Production
Lipase-mediated kinetic resolution of racemic this compound acetate achieves enantiomeric excess (ee > 99%). Using Candida antarctica lipase B (CAL-B) in vinyl acetate, the (R)-enantiomer is selectively acetylated, leaving the (S)-alcohol unreacted. Separation via chromatography provides both enantiomers.
Performance Metrics:
Data Tables
Table 1: Comparison of Preparation Methods
Table 2: Reaction Optimization Parameters
| Parameter | Grignard Reaction | Ketone Reduction | Hydrogenation |
|---|---|---|---|
| Temperature Range | 0°C→RT | 0°C→RT | 25°C |
| Catalyst/Loading | None | NaBH4 (2.0 equiv) | Pd/C (5% w/w) |
| Solvent System | Et₂O | MeOH | EtOH |
| Reaction Time (h) | 4–6 | 1 | 12 |
Critical Analysis of Methodologies
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Grignard Reaction : While efficient, moisture sensitivity and strict anhydrous conditions limit scalability. Side reactions, such as enolization of the aldehyde, may reduce yields.
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Ketone Reduction : High yields and simplicity make this method industrially viable. However, the need for a pre-synthesized ketone adds synthetic steps.
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Catalytic Hydrogenation : Excellent for stereocontrol but requires specialized equipment for high-pressure H₂ handling.
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Enzymatic Resolution : Critical for enantiopure synthesis but suffers from moderate yields and extended reaction times .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl (2-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under appropriate conditions.
Major Products:
Oxidation: Cyclopentyl (2-bromophenyl)ketone or aldehyde.
Reduction: Cyclopentyl (phenyl)methanol.
Substitution: Cyclopentyl (2-aminophenyl)methanol or cyclopentyl (2-thiocyanatophenyl)methanol.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Cyclopentyl (2-bromophenyl)methanol serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—enables the formation of more complex compounds. For instance, it can be oxidized to yield cyclopentyl (2-bromophenyl)ketone or aldehyde, or reduced to cyclopentyl (phenyl)methanol.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Cyclopentyl (2-bromophenyl)ketone or aldehyde | PCC, KMnO₄ |
| Reduction | Cyclopentyl (phenyl)methanol | Pd/C, LiAlH₄ |
| Nucleophilic Substitution | Cyclopentyl (2-aminophenyl)methanol | NaN₃, KSCN |
Biological Research
Enzyme Inhibition and Receptor Binding Studies
The compound's structural similarity to biologically active molecules allows it to be utilized in enzyme inhibition studies and receptor binding assays. It has been investigated for its potential effects on adenosine receptors, where modifications to its structure have shown promise in enhancing selectivity and potency . For example, derivatives of this compound have been synthesized to explore their agonistic activity at adenosine receptors, which are critical targets in drug development for conditions like pain management and inflammation .
Medicinal Chemistry
Drug Development Potential
Research indicates that this compound can act as a precursor for drugs with anti-inflammatory and anticancer properties. Its derivatives have been evaluated for their biological activity, showing potential in treating various diseases. For instance, compounds derived from this structure have demonstrated significant anticancer activity against multiple cancer cell lines .
Case Study: Anticancer Activity
In a study focusing on novel derivatives containing the cyclopentyl moiety, certain compounds exhibited over 50% inhibition of cancer cell viability at low concentrations. This highlights the potential of this compound derivatives in developing effective anticancer agents .
Industrial Applications
Specialty Chemicals Production
The compound is also utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and resins that have specific functional properties beneficial for industrial applications.
Mechanism of Action
The mechanism of action of Cyclopentyl (2-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can engage in halogen bonding, while the hydroxyl group can form hydrogen bonds, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Functional Group Impact: The alcohol group in the target compound enables hydrogen bonding, contrasting with the ketone’s electrophilic reactivity in methanone analogs .
Reactivity and Stability
- Bond Dissociation : Cyclopentyl radicals in alcohols, ethers, and amines dissociate at 5.7 eV, independent of the heteroatom (). This suggests similar stability for the cyclopentyl group in the target compound compared to other cyclopentyl alcohols .
- Thermal Stability: Cyclopentanol derivatives (–4) undergo exothermic reactions below 100°C, implying that the target compound may require mild conditions to prevent decomposition .
Biological Activity
Cyclopentyl (2-bromophenyl)methanol is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a cyclopentyl group and a brominated phenyl moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
Structural Characteristics
- Cyclopentyl Group : Provides a unique spatial configuration that may influence the compound's interaction with biological targets.
- Bromophenyl Moiety : The presence of the bromine atom enhances the compound's reactivity and potential for forming non-covalent interactions, such as halogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. For example, preliminary studies indicate that it may modulate enzyme activity through hydrogen bonding and π-π stacking interactions due to the aromatic bromophenyl group.
- Receptor Binding : Its structural similarity to biologically active molecules suggests that it may bind to specific receptors, influencing cellular signaling pathways. This interaction could lead to alterations in cell proliferation and differentiation .
Summary of Biological Activities
Case Studies
- Differentiation of Acute Myeloid Leukemia Cells :
- Adenosine Receptor Studies :
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
Q & A
Q. What synthetic methodologies are commonly employed for Cyclopentyl (2-Bromophenyl)methanol, and how are reaction conditions optimized?
this compound can be synthesized via Grignard reactions or esterification/transesterification pathways. For example:
- Grignard Approach : Reacting 2-bromophenyl magnesium bromide with cyclopentyl formaldehyde, followed by acid quenching to yield the alcohol. Molar ratios of reactants (e.g., 2:1 Grignard reagent to ketone) and reaction temperatures (typically 273–313 K) are critical for high yields .
- Transesterification : Analogous to cyclopentanol synthesis, ester intermediates (e.g., cyclopentyl acetate) can undergo transesterification with methanol. Optimal conditions include temperatures of 323.15–343.15 K and methanol-to-ester molar ratios of 3:1–4:1 to balance conversion and separation costs .
- Base-Catalyzed Etherification : As seen in related bromophenyl alcohols (e.g., 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol), reactions with 2-bromobenzyl alcohol derivatives and diols under basic conditions (e.g., KOH/EtOH) at 333–353 K can form ether linkages .
Key Optimization Parameters :
Q. How can thermodynamic group contribution methods predict critical parameters for synthesizing this compound?
Thermodynamic properties (e.g., heat capacity, enthalpy of formation) for intermediates like cyclopentyl esters or bromophenyl derivatives can be estimated using group contribution methods:
- Ruzicka–Domalski Method : Estimates liquid heat capacities by summing contributions from functional groups (e.g., cyclopentyl, bromophenyl) .
- Yoneda Method : Predicts standard entropy and enthalpy of gaseous intermediates (e.g., cyclopentyl acetate derivatives) .
- Ducros Method : Calculates vaporization enthalpies for distillation optimization .
These methods enable a priori calculation of equilibrium constants (K), Gibbs free energy changes (ΔG), and optimal conversion (x) across temperatures (273.15–373.15 K). For example, ΔG < 0 indicates spontaneous reactions at lower temperatures .
Advanced Research Questions
Q. What strategies address discrepancies between computational predictions and experimental yields in this compound synthesis?
Discrepancies often arise from:
- Inaccurate Group Contributions : Reassess group parameters (e.g., bromophenyl steric effects) using experimental data .
- Catalyst Deactivation : Acidic ion-exchange resins (e.g., QRE-01) may degrade at >343 K, reducing yields despite favorable thermodynamics .
- Impurity Interference : Bromophenyl byproducts (e.g., diastereomers) can skew HPLC or GC-MS analyses, requiring advanced purification (e.g., preparative chromatography) .
Mitigation Steps :
- Validate group contribution models with DSC (differential scanning calorimetry) or reaction calorimetry.
- Use in situ FTIR or NMR to monitor real-time conversion and adjust conditions dynamically.
Q. How does the 2-bromophenyl group influence reaction kinetics and selectivity?
The 2-bromophenyl group introduces steric hindrance and electron-withdrawing effects:
- Steric Effects : Bulky substituents slow nucleophilic attacks in Grignard or esterification reactions, necessitating longer reaction times or higher catalyst loadings .
- Electronic Effects : The bromine atom deactivates the aromatic ring, reducing electrophilic substitution side reactions. However, it may stabilize carbocation intermediates in acid-catalyzed pathways .
Case Study : In transesterification, the 2-bromophenyl group reduces equilibrium conversion (x) by 10–15% compared to non-halogenated analogs, requiring higher methanol ratios (4:1) for comparable yields .
Methodological Recommendations
- Purification : Distillation under reduced pressure (e.g., 9 mmHg for bromophenethyl alcohol derivatives) minimizes thermal degradation .
- Analytical Validation : Combine H/C NMR for structural confirmation and GC-MS to quantify trace byproducts.
- Scalability : Fixed-bed reactors with strong acidic catalysts (e.g., QRE-01) enable continuous production with >55% conversion and >99% selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
